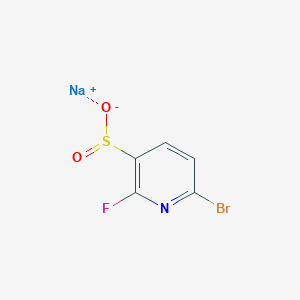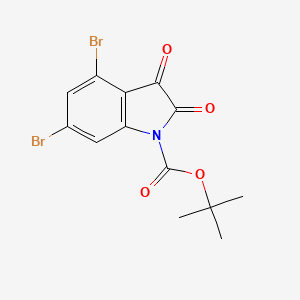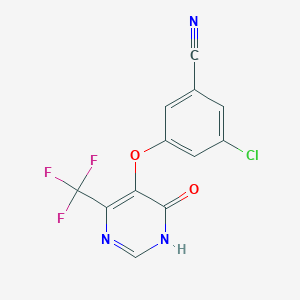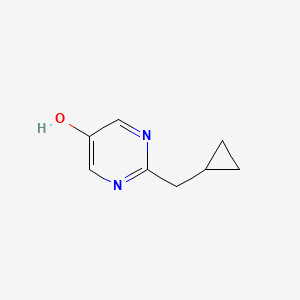
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a dihydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one typically involves the introduction of trifluoromethyl groups into a naphthalenone structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as halides, amines, or ethers .
科学的研究の応用
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of trifluoromethyl groups.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
作用機序
The mechanism of action of 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to receptors or enzymes. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-substituted naphthalenones and related structures such as:
- 3,5-Bis(trifluoromethyl)aniline
- 5,7-Bis(trifluoromethyl)quinoxaline-2,3-diol
Uniqueness
What sets 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one apart is its specific substitution pattern and the resulting chemical properties. The presence of two trifluoromethyl groups at the 5 and 7 positions of the naphthalenone core imparts unique electronic and steric effects, making it a valuable compound for various applications .
特性
分子式 |
C12H8F6O |
|---|---|
分子量 |
282.18 g/mol |
IUPAC名 |
5,7-bis(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H8F6O/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5H,1-3H2 |
InChIキー |
AMEQNDNSFNBTHX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)








![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)
